Aldona ethyl enol ether
Overview
Description
Aldona ethyl enol ether is a chemical compound characterized by the presence of an enol ether functional group. Enol ethers are alkenes with an alkoxy substituent, and they are known for their distinctive reactivity due to the electron-donating nature of the alkoxy group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldona ethyl enol ether can be synthesized through several methods. One common method involves the acid-catalyzed dehydration of primary alcohols. For example, heating ethanol in the presence of a strong acid such as sulfuric acid at 130-140°C can produce diethyl ether . Another method involves the reaction of acetylene with alcohols in the presence of a base to form vinyl ethers .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One such method is the acid-catalyzed dehydration of alcohols, which is widely used due to its simplicity and high yield . Additionally, the use of ionic liquids and other advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Aldona ethyl enol ether undergoes various chemical reactions, including:
Oxidation: Enol ethers can be oxidized to form esters using water as the oxidant, catalyzed by ruthenium complexes.
Substitution: Enol ethers can participate in substitution reactions, such as the reaction with thiols to form thioethers.
Polymerization: Vinyl ethers, a subfamily of enol ethers, can polymerize to form polyvinyl ethers.
Common Reagents and Conditions
Oxidation: Ruthenium acridine-based PNP complexes are commonly used as catalysts for the oxidation of enol ethers.
Substitution: Thiols are used as reagents in the thiol-ene reaction with enol ethers.
Polymerization: Polymerization of vinyl ethers can be initiated using various catalysts and conditions.
Major Products Formed
Scientific Research Applications
Aldona ethyl enol ether has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Aldona ethyl enol ether involves its reactivity as an electron-rich alkene. The electron-donating nature of the alkoxy group enhances its susceptibility to attack by electrophiles, such as Bronsted acids . This reactivity allows it to participate in various chemical reactions, including oxidation, substitution, and polymerization .
Comparison with Similar Compounds
Aldona ethyl enol ether can be compared with other similar compounds, such as:
Methyl vinyl ether: Similar to this compound, methyl vinyl ether is an enol ether with a methyl group instead of an ethyl group.
3,4-Dihydropyran: This enol ether is used as a reagent in organic synthesis and has similar reactivity to this compound.
Ethyl vinyl ether: Another enol ether with similar properties and applications.
This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMZLRVGKNKCE-PXFMPXEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949360 | |
Record name | 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-76-5 | |
Record name | Pregna-3,5-diene-21-carboxylic acid, 3-ethoxy-17-hydroxy-, γ-lactone, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2649-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aldona ethyl enol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypregna-3,5-diene-21,17α-carbolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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